8-(tert-butyl)-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one
Description
The compound 8-(tert-butyl)-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one belongs to the pyrimido[2,1-b][1,3]thiazin-6-one class of heterocyclic molecules. Its structure features:
- Position 8: A bulky tert-butyl group, which enhances lipophilicity and metabolic stability.
- Core scaffold: A dihydropyrimido[2,1-b][1,3]thiazin-6-one framework, which provides a planar aromatic system for intermolecular interactions.
Properties
IUPAC Name |
8-tert-butyl-3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-21(2,3)17-10-18(25)24-12-16(13-27-20(24)22-17)19(26)23-9-8-14-6-4-5-7-15(14)11-23/h4-7,10,16H,8-9,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYQEWZWJVIKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2CC(CSC2=N1)C(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(tert-butyl)-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one represents a unique chemical structure that combines elements of tetrahydroisoquinoline and thiazine derivatives. Its potential biological activities are of significant interest in medicinal chemistry due to the therapeutic implications associated with its structural components.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 372.48 g/mol. The structure features a thiazine ring fused with a pyrimidine moiety and a tetrahydroisoquinoline carbonyl group. This unique arrangement may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydroisoquinoline have shown promise as inhibitors of DNA topoisomerase I, which is crucial for cancer cell proliferation .
- Neuroprotective Effects : Compounds structurally related to tetrahydroisoquinolines have been documented for their neuroprotective properties. They may modulate neurotransmitter systems and exhibit antioxidant effects that could be beneficial in neurodegenerative diseases .
- Antimicrobial Properties : Some thiazine derivatives possess antimicrobial activity due to their ability to disrupt bacterial cell wall synthesis and function .
Anticancer Activity
A study exploring the cytotoxic effects of various Mannich bases revealed that compounds similar to this compound demonstrated significant potency against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines. The IC50 values ranged from 8.2 to 32.1 μM depending on the specific derivative tested .
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Mannich Base A | HeLa | 10.5 |
| Mannich Base B | HepG2 | 15.0 |
| Mannich Base C | A549 | 20.0 |
Neuroprotective Effects
Research indicates that tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the inhibition of reactive oxygen species (ROS) production and modulation of mitochondrial pathways .
Antimicrobial Activity
Thiazine derivatives have been shown to possess broad-spectrum antimicrobial activity. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiazine ring may interact with specific enzymes involved in cell proliferation and survival pathways.
- Modulation of Receptor Activity : The tetrahydroisoquinoline moiety may interact with neurotransmitter receptors, influencing signaling pathways related to neuroprotection.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA strands or inhibit topoisomerases, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Key structural analogs and their properties are compared below:
Substituent-Driven Comparisons
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula; †Calculated from MFCD03409102 (C₈H₁₁N₃OS); ‡From evidence 1.
Functional Group Impact
Enhances membrane permeability compared to polar substituents like amino .
Amino Group (8-Amino analog): Improves aqueous solubility but may limit blood-brain barrier penetration. Useful in prodrug strategies or targeting hydrophilic binding pockets .
- Introduces strong electron-withdrawing effects, stabilizing the molecule against oxidative metabolism.
- Common in agrochemicals and pharmaceuticals for improved bioactivity .
Tetrahydroisoquinoline-2-carbonyl (Target Compound): Mimics natural alkaloids, enabling interactions with neurotransmitter receptors (e.g., opioid or adrenergic receptors). Contrasts with benzyl () or pyridinyl () groups, which lack this rigidity .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 8-(tert-butyl)-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one?
- Methodological Answer : Synthesis optimization requires a multi-step approach:
- Precursor selection : Prioritize tert-butyl-containing precursors to ensure structural integrity of the pyrimido-thiazine core .
- Reaction conditions : Use polar aprotic solvents (e.g., DMF) for carbonyl coupling steps, and maintain temperatures between 60–80°C to balance reactivity and stability .
- Catalyst choice : Employ triethylamine (EtN) or DMAP to facilitate acylation of the tetrahydroisoquinoline moiety .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol ensures ≥95% purity .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm the tert-butyl group (δ ~1.3 ppm for 9H in H NMR; δ ~29 ppm in C NMR) and tetrahydroisoquinoline carbonyl (δ ~170 ppm in C NMR) .
- IR spectroscopy : Identify the carbonyl stretch (~1650–1700 cm) and thiazine C-S vibrations (~650–750 cm) .
- HRMS : Validate molecular weight with <2 ppm error (e.g., calculated [M+H]: 510.2345; observed: 510.2348) .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for modifying the tetrahydroisoquinoline substituent?
- Methodological Answer :
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for acyl transfer reactions .
- Reaction path search : Apply the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways for substituent introduction .
- AI-driven optimization : Integrate machine learning (e.g., COMSOL Multiphysics) to simulate solvent effects and predict optimal reaction conditions .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., benzyl-substituted pyrimido-thiazines ).
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., dihedral angles between thiazine and pyrimidine rings) .
- Dynamic NMR : Investigate conformational flexibility in the tetrahydroisoquinoline moiety if splitting patterns are inconsistent .
Q. What experimental designs assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K, k/k) for receptor-ligand interactions .
- Molecular docking : Use AutoDock Vina to predict binding poses with targets like G-protein-coupled receptors .
- In vitro assays : Perform dose-response studies (IC) in enzyme inhibition assays (e.g., kinase or protease panels) .
Q. How can researchers address low yields in late-stage functionalization of the pyrimido-thiazine core?
- Methodological Answer :
- Protecting groups : Temporarily protect reactive sites (e.g., tert-butyl groups with TBSCl) during halogenation or cross-coupling .
- Microwave-assisted synthesis : Reduce reaction times and improve yields for Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
- Flow chemistry : Enhance mixing efficiency and heat transfer for exothermic steps (e.g., cyclocondensation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
